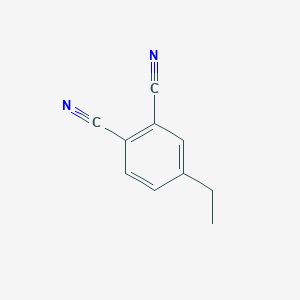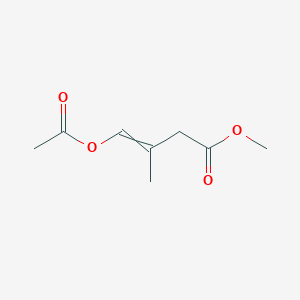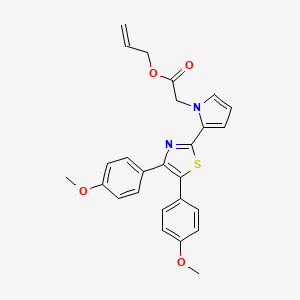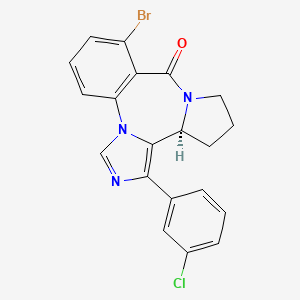
4-Ethylphthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphthalonitrile is an organic compound with the molecular formula C10H7N2 It is a derivative of phthalonitrile, characterized by the presence of an ethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylphthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride to form 4-ethylbenzaldoxime, which is then dehydrated using phosphorus oxychloride to yield 4-ethylbenzonitrile. This intermediate is further reacted with sodium cyanide in the presence of a catalyst to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of 4-ethyltoluene. This process is carried out at high temperatures (around 480°C) in the presence of a vanadium oxide-antimony oxide catalyst in a fluidized bed reactor .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Sodium methoxide and other strong nucleophiles are used under basic conditions.
Major Products Formed:
Oxidation: 4-Ethylbenzoic acid.
Reduction: 4-Ethylbenzylamine.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethylphthalonitrile has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-ethylphthalonitrile involves its interaction with various molecular targets. In chemical reactions, the nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can further participate in various biochemical pathways. The ethyl group enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Phthalonitrile: The parent compound, which lacks the ethyl group.
4-Methylphthalonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Propylphthalonitrile: Contains a propyl group instead of an ethyl group.
Uniqueness: 4-Ethylphthalonitrile is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain substitution reactions compared to its methyl and propyl counterparts. Additionally, the ethyl group enhances its solubility in organic solvents, making it more suitable for various industrial applications .
Propriétés
IUPAC Name |
4-ethylbenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-3-4-9(6-11)10(5-8)7-12/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHVUMLZFIOVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)




![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)


![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)



